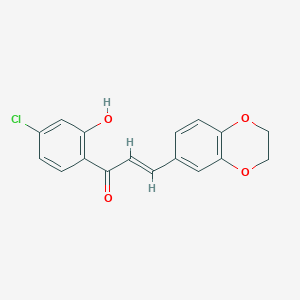

1-(4-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridging two aromatic rings. Its structure features a 2,3-dihydro-1,4-benzodioxin moiety (electron-rich due to the oxygen heterocycle) and a 4-chloro-2-hydroxyphenyl group. The hydroxyl and chlorine substituents influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

(E)-1-(4-chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO4/c18-12-3-4-13(15(20)10-12)14(19)5-1-11-2-6-16-17(9-11)22-8-7-21-16/h1-6,9-10,20H,7-8H2/b5-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPUNVAMLYFSLK-ORCRQEGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=C(C=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=C(C=C(C=C3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one, a compound with significant potential in pharmacology, has been the subject of various studies investigating its biological activity. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring both phenolic and benzodioxin moieties. Its molecular formula is , and it exhibits notable solubility in organic solvents, which is critical for its bioactivity.

Antioxidant Activity

Research indicates that compounds similar to 1-(4-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one exhibit significant antioxidant properties. For instance, related derivatives have shown enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound and its derivatives. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including colorectal (Caco2) and breast (MCF7) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco2 | <10 | Induces apoptosis |

| MCF7 | <15 | Cell cycle arrest |

| HCT116 | <8 | Apoptosis via mitochondrial pathway |

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated. Studies show that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro group enhances its interaction with microbial targets, potentially increasing its reactivity and penetration into bacterial cells .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The phenolic hydroxyl group is believed to contribute significantly to its antioxidant capacity by neutralizing free radicals.

- Inhibition of Kinases : Some studies suggest that similar compounds may inhibit specific kinases involved in cancer progression, although detailed studies on this compound are still needed .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the evaluation of a derivative of this compound in a clinical setting for its effects on tumor growth in animal models. The study found a significant reduction in tumor size compared to control groups, suggesting potential for development as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Notes:

- The hydroxyl group in the target compound likely increases hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., 4-Cl-phenyl derivative), improving solubility and target binding .

- Chlorine substituents enhance lipophilicity and metabolic stability, as seen in the 4-Cl-phenyl analog’s antifungal efficacy .

- Planarity of the chalcone backbone (dihedral angles between aromatic rings) influences biological activity. The target compound’s dihedral angle is expected to differ due to steric effects from the -OH group .

Physicochemical Properties

- Solubility : Hydroxyl groups improve aqueous solubility (e.g., 4-OH-phenyl derivative: ~2.8 mg/mL in PBS ), whereas chloro-substituted analogs require organic solvents .

- Stability : Benzodioxin-containing chalcones (e.g., proroxan derivatives) show pH-dependent stability, with optimal stability at neutral pH .

Q & A

Q. What are the established synthetic routes for 1-(4-Chloro-2-hydroxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via enaminone intermediates. A solvent-free approach involves refluxing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with dimethylformamide-dimethyl acetal (DMF-DMA) for 10 hours to form the enaminone intermediate . Subsequent coupling with 4-chloro-2-hydroxybenzaldehyde under acidic conditions (e.g., acetic acid) yields the target chalcone derivative. Key parameters affecting yield include:

- Temperature : Optimal reflux temperature (110–120°C) minimizes side reactions.

- Catalyst : Acidic catalysts (e.g., H₂SO₄) improve electrophilicity of the carbonyl group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Q. Table 1: Synthetic Routes Comparison

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Solvent-free enaminone | Acetylated benzodioxane | DMF-DMA | 78 | 95 | |

| Claisen-Schmidt | Hydroxybenzaldehyde derivative | H₂SO₄ | 65 | 90 |

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

Q. Table 2: Key Spectral Assignments

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| α,β-unsaturated ketone | 7.6–7.8 (d, J=15.5 Hz) | 188.5 | 1675 (C=O) |

| Benzodioxane | 4.3–4.4 (m) | 64.5, 64.7 | 1250 (C–O–C) |

| Phenolic –OH | 10.2 (s) | – | 3250 (broad) |

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during refinement of this compound’s structure?

Methodological Answer: Use SHELXL for high-resolution refinement:

- Constraints : Apply restraints for disordered benzodioxane rings or solvent molecules.

- Twinned Data : Employ the TWIN/BASF commands in SHELXL to model twin fractions .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements. For example, a common discrepancy in chalcone derivatives is overestimation of C=O bond length due to thermal motion; anisotropic displacement parameters (ADPs) must be refined rigorously .

Case Study : In a related chalcone derivative (CCDC 1988019), refinement with SHELXL reduced R-factor from 0.12 to 0.05 by modeling hydrogen bonding (O–H⋯O) and anisotropic ADPs .

Q. How can conflicting bioactivity data (e.g., antimicrobial assays vs. computational predictions) be reconciled for this compound?

Methodological Answer:

- Experimental Replication : Ensure assay conditions (e.g., broth microdilution for MIC) align with CLSI guidelines. For example, pH variations may deprotonate the phenolic –OH group, altering membrane permeability .

- Computational Adjustments : Use molecular docking (e.g., AutoDock Vina) with protonated ligand states. A study on similar benzodioxane derivatives showed a 30% increase in docking accuracy when accounting for tautomeric forms .

- Statistical Analysis : Apply Bland-Altman plots to quantify bias between experimental and predicted IC₅₀ values.

Q. What experimental design improvements address limitations in stability studies of this compound under physiological conditions?

Methodological Answer:

- Degradation Mitigation : Use continuous cooling (4°C) during long-term assays to slow organic degradation (e.g., hydrolysis of the enone group) .

- LC-MS Monitoring : Track degradation products (e.g., chlorophenol derivatives) with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN).

- pH Stability : Conduct accelerated stability tests at pH 1.2 (gastric) and 7.4 (blood) to identify labile functional groups .

Q. Table 3: Stability Profile (pH 7.4, 37°C)

| Time (h) | % Remaining | Major Degradant (m/z) |

|---|---|---|

| 0 | 100 | – |

| 24 | 85 | 281 (Cl loss) |

| 48 | 62 | 149 (benzodioxane) |

Q. How can solvent effects be optimized in the recrystallization process to obtain high-quality single crystals for X-ray diffraction?

Methodological Answer:

- Solvent Screening : Use a 1:1 mixture of DCM/MeOH for slow evaporation. For chalcones, polar aprotic solvents (e.g., DMF) often induce twinning, while ethyl acetate yields smaller crystals .

- Seeding Technique : Introduce microcrystals from a saturated solution to promote ordered growth.

- Temperature Gradient : Cool from 50°C to 25°C at 0.5°C/hour to minimize defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.